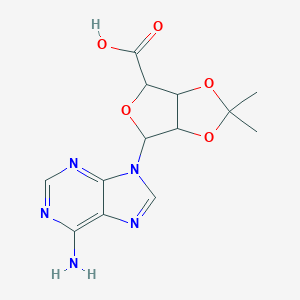

2',3'-Isopropylidene Adenosine-5'-carboxylic Acid

Description

The exact mass of the compound 4-(6-Aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143678. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O5/c1-13(2)22-6-7(23-13)11(21-8(6)12(19)20)18-4-17-5-9(14)15-3-16-10(5)18/h3-4,6-8,11H,1-2H3,(H,19,20)(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTBBKSJPNRFCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(OC2C(=O)O)N3C=NC4=C(N=CN=C43)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80301486 | |

| Record name | 9-[2,3-O-(1-Methylethylidene)pentofuranuronosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19234-66-3 | |

| Record name | NSC143678 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-[2,3-O-(1-Methylethylidene)pentofuranuronosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2',3'-Isopropylidene Adenosine-5'-carboxylic Acid chemical properties

An In-Depth Technical Guide to 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a pivotal, synthetically modified nucleoside that serves as a crucial intermediate in the field of medicinal chemistry and drug development. Its structure is derived from the naturally occurring nucleoside, adenosine, through two key modifications: the protection of the 2' and 3'-hydroxyl groups of the ribose sugar with an isopropylidene group, and the oxidation of the 5'-primary alcohol to a carboxylic acid.

The strategic importance of this molecule lies in the isopropylidene protecting group, which masks the reactive cis-diol of the ribose moiety. This protection allows for selective chemical transformations at other positions, primarily the newly introduced 5'-carboxylic acid. This functional handle is instrumental in the synthesis of a wide array of adenosine analogs, most notably agonists for adenosine receptors, which are significant targets for therapeutic intervention in various physiological and pathological processes.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry.

Data Summary

| Property | Value |

| CAS Number | 19234-66-3[1][3] |

| Molecular Formula | C₁₃H₁₅N₅O₅[1][3] |

| Molecular Weight | 321.29 g/mol [1][3] |

| IUPAC Name | (3aR,4R,6S,6aS)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1][4]dioxole-6-carboxylic acid[3] |

| Appearance | White to light yellow powder or crystal |

| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol[5] |

Stability and Storage

The most significant stability concern for this compound is its susceptibility to acid-catalyzed hydrolysis.[6] Under acidic conditions, two primary degradation pathways can occur:

-

Cleavage of the Isopropylidene Group: The protective acetal is hydrolyzed, yielding adenosine-5'-carboxylic acid.

-

Cleavage of the N-glycosidic Bond: The bond between the adenine base and the ribose sugar can break, resulting in the formation of adenine and 2',3'-O-isopropylideneribose-5'-carboxylic acid.[6]

Recommended Storage: For long-term stability, the compound should be stored in a well-sealed container in a dry, cool, and dark place at temperatures between 10°C and 25°C. For solutions, it is advisable to use anhydrous aprotic solvents and store them at -20°C. If aqueous solutions are necessary, they should be buffered to a neutral or slightly basic pH to prevent hydrolysis.

Synthesis and Workflow

The preparation of this compound is a multi-step process that begins with the natural nucleoside, adenosine. The synthesis involves two key transformations: protection of the ribose diol followed by oxidation of the 5'-hydroxyl group.

Step 1: Synthesis of 2',3'-O-Isopropylideneadenosine (Acetal Protection)

The initial step is the protection of the cis-2',3'-diol of adenosine. This is a standard procedure in nucleoside chemistry that utilizes the reactivity of these hydroxyl groups to form a five-membered ring acetal, also known as an acetonide.[7]

Causality and Experimental Choices:

-

Reagents: Adenosine is reacted with 2,2-dimethoxypropane in anhydrous acetone. 2,2-dimethoxypropane serves as both the source of the isopropylidene group and a water scavenger.[7][8]

-

Catalyst: A catalytic amount of an acid, such as p-toluenesulfonic acid (TsOH), is used to protonate the methoxy group of 2,2-dimethoxypropane, initiating the reaction.[7]

-

Reaction Conditions: The reaction is typically performed at room temperature. The progress is easily monitored by Thin-Layer Chromatography (TLC), where the formation of the less polar product is observed.[7] The reaction is considered complete when the starting adenosine is fully consumed.

-

Work-up: The reaction is quenched by neutralizing the acid catalyst with a mild base like sodium bicarbonate.[7]

Detailed Protocol:

-

Suspend adenosine (1.0 equivalent) in anhydrous acetone in a dry round-bottom flask.

-

Add 2,2-dimethoxypropane (1.2 equivalents) to the suspension.[7]

-

Cool the mixture to 0°C using an ice bath.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 equivalents) to the stirred suspension.[7]

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-12 hours).[7]

-

Quench the reaction by adding solid sodium bicarbonate and stir for 15-20 minutes to neutralize the acid.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to yield pure 2',3'-O-Isopropylideneadenosine.[7]

Step 2: Oxidation to this compound

With the 2' and 3'-hydroxyls protected, the primary 5'-hydroxyl group is selectively oxidized to a carboxylic acid. Several methods exist for this transformation.

Causality and Experimental Choices:

-

Oxidizing Agents: A variety of oxidizing agents can be employed. While historical methods used reagents like potassium permanganate, milder and more selective reagents are now preferred. Ruthenium tetraoxide (RuO₄), generated in situ from a precursor like ruthenium trichloride (RuCl₃) with an oxidant such as sodium periodate (NaIO₄), is effective for this transformation.[9] Electrochemical oxidation methods have also been developed as a greener alternative.[9] Another common laboratory method involves the use of Dess-Martin periodinane to first form the aldehyde, which can then be further oxidized.[10]

-

Reaction Conditions: The choice of solvent and temperature is critical to prevent side reactions and degradation of the starting material. Biphasic solvent systems (e.g., CCl₄/H₂O/CH₃CN) are often used with RuO₄.

-

Work-up: After the reaction, the excess oxidant is quenched (e.g., with isopropanol for RuO₄), and the product is extracted and purified, typically through chromatography or crystallization.

General Protocol (via Ruthenium-catalyzed Oxidation):

-

Dissolve 2',3'-O-Isopropylideneadenosine (1.0 equivalent) in a suitable solvent mixture, such as carbon tetrachloride, acetonitrile, and water.

-

Add sodium periodate (NaIO₄, ~4 equivalents) to the solution.

-

Add a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O).

-

Stir the biphasic mixture vigorously at room temperature and monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding a few drops of isopropanol to consume any remaining RuO₄.

-

Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude acid by silica gel chromatography to obtain this compound.

Synthetic Workflow Diagram

Caption: Synthetic pathway from Adenosine to the target carboxylic acid.

Applications in Research and Drug Development

The primary utility of this compound is as a versatile biochemical intermediate for creating semi-synthetic nucleosides.[1]

Synthesis of Adenosine A₃ Receptor Agonists

This compound is particularly valuable in the preparation of selective agonists for the adenosine A₃ receptor.[1][11] The A₃ receptor, a member of the G-protein coupled receptor (GPCR) family, is involved in various cellular processes and has been implicated in inflammation, cancer, and cardiac conditions.[12] Activation of A₃ receptors can lead to the inhibition of adenylate cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP), a key second messenger.[12][13]

The 5'-carboxylic acid group serves as a key functional handle for modification. It can be readily converted into a variety of amides through standard peptide coupling reactions. For instance, reaction with ethylamine yields 5'-N-ethylcarboxamido derivatives, a class of compounds known to possess high affinity for adenosine receptors.[12][14] By systematically modifying the amide substituent and other parts of the adenosine scaffold (such as the N⁶ position), medicinal chemists can fine-tune the potency and selectivity of these agonists for the A₃ receptor.[12]

Signaling Pathway of A₃ Receptor Agonists

Sources

- 1. scbt.com [scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2’,3’-Isopropylidene Adenosine-5’-carboxylic Acid, TRC 250 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. 2’,3’-Isopropylidene Adenosine-5’-carboxylic Acid_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 12. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 5'-EthylcarboxaMido-2',3'-isopropylidene Adenosine synthesis - chemicalbook [chemicalbook.com]

2',3'-Isopropylidene Adenosine-5'-carboxylic Acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid

Abstract

The precise structural characterization of modified nucleosides is a cornerstone of drug discovery and chemical biology. This compound is a key synthetic intermediate, valued for its role in the preparation of potent and selective adenosine receptor agonists.[1][2] Its unique structure, featuring a protected ribose moiety and an oxidized 5'-position, demands a rigorous, multi-technique analytical approach for unambiguous confirmation. This guide provides a comprehensive, field-proven framework for the structure elucidation of this molecule, integrating mass spectrometry, advanced nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. We move beyond simple data reporting to explain the causal logic behind experimental choices, ensuring a self-validating and authoritative analytical workflow.

Introduction: The Significance of a Modified Nucleoside

Adenosine and its analogs are ubiquitous in medicinal chemistry, targeting a wide range of physiological processes.[3] The strategic modification of the parent adenosine structure is key to modulating pharmacological activity, selectivity, and metabolic stability. This compound emerges from its precursor, 2',3'-O-Isopropylideneadenosine, a pivotal intermediate where the cis-2' and 3'-hydroxyl groups are protected.[4] This protection allows for selective chemical transformations at the 5'-position.[4][5]

The oxidation of the 5'-hydroxyl group to a carboxylic acid introduces a significant chemical and functional change. This modification necessitates a robust analytical confirmation to ensure that:

-

The core adenine and ribose structures are intact.

-

The isopropylidene group is correctly positioned on the 2' and 3' carbons.

-

The oxidation has occurred exclusively at the 5'-position.

This guide details the integrated analytical strategy required to confirm these structural features with the highest degree of confidence.

The Analytical Challenge: A Multi-Pronged Imperative

Relying on a single analytical technique is insufficient for the definitive structure elucidation of a complex organic molecule like this compound. Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system.

-

Mass Spectrometry (MS) provides the molecular formula—the "parts list" for the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides the atomic connectivity—the "assembly instructions."[6]

-

X-ray Crystallography , when feasible, offers the definitive three-dimensional structure—the "final blueprint."[7]

The following sections will detail the application of each technique, explaining not just the "what" but the "why" of each experimental choice.

Core Technique I: Mass Spectrometry for Molecular Formula and Fragmentation

Mass spectrometry is the first line of analytical inquiry, providing a direct readout of the mass of the molecule.[8] For modified nucleosides, liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the method of choice due to its sensitivity and ability to provide structural information through fragmentation.[9]

Data Acquisition and Interpretation

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of the molecule, which in turn allows for the unambiguous determination of its elemental formula.

Table 1: Physicochemical and HRMS Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 19234-66-3 | [1][10] |

| Molecular Formula | C₁₃H₁₅N₅O₅ | [1][10] |

| Molecular Weight | 321.29 g/mol | [1][10] |

| Monoisotopic Mass (Calculated) | 321.1073 Da | [10] |

| Monoisotopic Mass (Observed) | Typically within 5 ppm of calculated | N/A |

Causality: An observed mass that matches the calculated mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula, C₁₃H₁₅N₅O₅, ruling out other potential elemental compositions.

Tandem MS (MS/MS) for Structural Corroboration

Fragmenting the molecule in the mass spectrometer (MS/MS) provides crucial evidence for its structure. Key fragmentation pathways for this compound include:

-

Loss of the Adenine Base: A characteristic fragmentation for nucleosides is the cleavage of the glycosidic bond, resulting in a fragment corresponding to the protonated adenine base (m/z 136.06).

-

Loss of the Carboxyl Group: The loss of CO₂ (44 Da) from the molecular ion is a strong indicator of a carboxylic acid functionality.

-

Loss of the Isopropylidene Group: Cleavage related to the protecting group can also be observed.

This fragmentation pattern provides a low-resolution map of the molecule's constituent parts, which will be fully assembled using NMR.

Core Technique II: NMR Spectroscopy for Unambiguous Connectivity

NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of organic molecules in solution.[11][12] For a molecule of this complexity, a suite of 1D and 2D NMR experiments is required.[6]

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often chosen for its ability to dissolve polar molecules and for its exchangeable proton signals (amine, hydroxyl, carboxylic acid) which can be readily identified.[5]

-

1D NMR Acquisition: Acquire standard ¹H and ¹³C NMR spectra.

-

2D NMR Acquisition: Acquire Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra. These experiments are essential for establishing through-bond correlations.[6]

Step-by-Step Data Interpretation

Step 1: ¹H NMR - Proton Identification The ¹H NMR spectrum provides the initial overview of the proton environment. Key signals to identify are:

-

Adenine Protons: Two singlets in the aromatic region (~8.0-8.5 ppm) corresponding to H-8 and H-2.

-

Amine Protons: A broad singlet for the -NH₂ group (~7.3 ppm in DMSO-d₆).

-

Ribose Protons: A set of signals between ~4.0-6.0 ppm. H-1' is a characteristic doublet.

-

Isopropylidene Protons: Two singlets in the aliphatic region (~1.3-1.6 ppm) for the two diastereotopic methyl groups.

-

Carboxylic Acid Proton: A very broad signal, often downfield, which may or may not be observable depending on solvent and concentration.

Table 2: Representative ¹H NMR Chemical Shift Assignments (in DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Key Correlations (from 2D NMR) |

|---|---|---|---|

| H-8 | ~8.4 | s | C2, C4, C5, C1' |

| H-2 | ~8.2 | s | C4, C5, C6 |

| NH₂ | ~7.3 | br s | C6 |

| H-1' | ~6.2 | d | H-2', C8, C4 |

| H-2' | ~5.4 | dd | H-1', H-3' |

| H-3' | ~5.1 | dd | H-2', H-4' |

| H-4' | ~4.8 | d | H-3' |

| Isopropylidene-CH₃ | ~1.5 | s | C(CH₃)₂, C2', C3' |

| Isopropylidene-CH₃ | ~1.3 | s | C(CH₃)₂, C2', C3' |

Note: Chemical shifts are approximate and can vary. The key is the pattern and correlations.

Step 2: 2D COSY - Mapping the Ribose Spin System The COSY spectrum reveals proton-proton couplings, primarily through 2 or 3 bonds. Causality: This experiment is essential to "walk" through the ribose sugar. A cross-peak between H-1' and H-2' confirms their connectivity. Similarly, correlations from H-2' to H-3', and H-3' to H-4' definitively establish the proton sequence of the ribose ring. The absence of a correlation from H-4' to any 5'-protons is a critical piece of evidence that the 5'-CH₂OH group has been modified.

Step 3: 2D HSQC - Linking Protons to their Carbons The HSQC spectrum correlates each proton directly to the carbon atom it is attached to. Causality: This experiment allows for the unambiguous assignment of the carbon signals for all protonated carbons (C2, C8, C1', C2', C3', C4', and the isopropylidene methyls), building the carbon framework.

Step 4: 2D HMBC - Assembling the Molecular Jigsaw The HMBC spectrum is arguably the most critical experiment, as it reveals long-range (2-3 bond) correlations between protons and carbons. This is how the distinct molecular fragments are connected.

Causality:

-

Base to Sugar: A strong correlation between the anomeric proton H-1' and the adenine carbon C8 confirms the N-glycosidic bond and its location.

-

Isopropylidene Group Placement: Crucial correlations from the isopropylidene methyl protons to the ribose carbons C2' and C3' provide definitive proof of the protecting group's location.

-

Confirmation of 5'-Carboxylic Acid: A correlation from H-4' to the quaternary carbonyl carbon C5' (=O) is the final, unambiguous piece of evidence confirming the oxidation at the 5'-position.

Table 3: Key Diagnostic HMBC Correlations

| Proton(s) | Correlated Carbon(s) | Structural Information Confirmed |

|---|---|---|

| H-1' | C8, C4 | Connects ribose to the adenine base. |

| H-8 | C1', C4 | Confirms the base-sugar linkage. |

| Isopropylidene-CH₃ | C2', C3' | Confirms the location of the 2',3'-isopropylidene protecting group. |

| H-4' | C5' (=O) | Confirms the presence of the carboxylic acid at the 5'-position. |

Visualization of the NMR Elucidation Strategy

The following diagram illustrates the logical flow of using different NMR experiments to piece together the final structure.

Caption: Workflow for NMR-based structure elucidation.

The diagram below visualizes the key HMBC correlations that piece the molecular fragments together.

Sources

- 1. scbt.com [scbt.com]

- 2. 2’,3’-Isopropylidene Adenosine-5’-carboxylic Acid_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structural features of adenosine receptors: from crystal to function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of Modified Nucleosides in the Context of NAIL-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2’,3’-Isopropylidene Adenosine-5’-carboxylic Acid, TRC 250 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 11. people.bu.edu [people.bu.edu]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid

Abstract

This technical guide provides a comprehensive, scientifically grounded framework for the synthesis of 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid, a pivotal intermediate in medicinal chemistry and drug development. The strategic protection of the 2',3'-cis-diol of adenosine followed by selective oxidation of the 5'-hydroxyl group yields a versatile building block for the synthesis of novel adenosine receptor agonists and other therapeutic agents. This document delineates the causal chemistry, provides detailed, field-proven protocols, and offers insights into the characterization and application of this important molecule, tailored for researchers, chemists, and professionals in the pharmaceutical sciences.

Introduction: The Strategic Importance of a Versatile Intermediate

Adenosine and its analogues are central to medicinal chemistry, exhibiting a wide spectrum of biological activities. The development of potent and selective adenosine receptor modulators often necessitates precise chemical modifications of the adenosine scaffold. This compound (CAS 19234-66-3) emerges as a critical intermediate in this endeavor.[1] The initial protection of the 2' and 3' hydroxyl groups with an isopropylidene acetal serves a dual purpose: it enhances solubility in organic solvents and, more importantly, it directs synthetic modifications to the 5'-position of the ribose moiety.[2][3]

The subsequent oxidation of the 5'-hydroxyl group to a carboxylic acid introduces a versatile chemical handle. This carboxylic acid functionality is readily converted into a variety of other functional groups, such as esters and amides, enabling the construction of extensive compound libraries for structure-activity relationship (SAR) studies.[4] Notably, this intermediate is a cornerstone in the synthesis of potent and selective agonists for the A3 adenosine receptor, a target of significant interest for treating inflammatory diseases, glaucoma, and certain cancers.[1][4][5]

This guide will detail a robust, two-step synthetic pathway, offering a deep dive into the underlying mechanisms and practical considerations for each transformation.

The Synthetic Pathway: A Two-Step Strategic Approach

The synthesis is logically divided into two primary stages: protection and oxidation. This strategy ensures high regioselectivity and overall yield.

Caption: Overall synthetic pathway from Adenosine to the target carboxylic acid.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 19234-66-3[1] |

| Molecular Formula | C₁₃H₁₅N₅O₅[1] |

| Molecular Weight | 321.29 g/mol [1] |

| Appearance | White to off-white crystalline powder[3] |

Step 1: Synthesis of 2',3'-O-Isopropylideneadenosine

Mechanistic Rationale

The first step involves the acid-catalyzed protection of the 2' and 3' hydroxyl groups of adenosine. These hydroxyls are in a cis configuration, making them ideal for forming a five-membered cyclic acetal with acetone or an acetone equivalent. The reaction is typically performed using 2,2-dimethoxypropane (DMP) as both the acetone source and a water scavenger, with a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH).[6] The DMP reacts with the cis-diols, and the equilibrium is driven towards the product by the formation of volatile methanol and acetone byproducts. This protection is crucial for preventing unwanted side reactions at these positions during the subsequent oxidation step.[3]

Detailed Experimental Protocol

Caption: Step-by-step workflow for the synthesis of 2',3'-O-Isopropylideneadenosine.

Materials:

-

Adenosine

-

Anhydrous Acetone

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Suspend adenosine (1 equivalent) in anhydrous acetone in a round-bottom flask.

-

To this suspension, add 2,2-dimethoxypropane (3-5 equivalents).[6]

-

Add a catalytic amount of p-TsOH·H₂O (approx. 0.05 equivalents).[6]

-

Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the polar adenosine starting material. The mixture should become a clear solution.

-

Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution until the acidic catalyst is neutralized.

-

Remove the solvent under reduced pressure.

-

Partition the resulting residue between DCM and water. Extract the aqueous layer multiple times with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purify the crude solid by silica gel column chromatography, typically using a DCM/MeOH gradient, to afford pure 2',3'-O-Isopropylideneadenosine as a white solid.

Step 2: Selective Oxidation to 5'-Carboxylic Acid

Mechanistic Rationale & Method Selection

The selective oxidation of the primary 5'-hydroxyl group to a carboxylic acid in the presence of the sensitive N-glycosidic bond and purine ring requires a mild yet efficient method. A highly effective approach is a two-step, one-pot procedure involving an initial TEMPO-mediated oxidation to the aldehyde, followed by a Pinnick oxidation to the carboxylic acid.

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that, in the presence of a co-oxidant like sodium hypochlorite (NaOCl), catalyzes the selective oxidation of primary alcohols to aldehydes.[7] The active species is the N-oxoammonium ion, which is regenerated in the catalytic cycle. This method is highly selective for primary alcohols and proceeds under mild conditions.[8][9]

-

Pinnick Oxidation uses sodium chlorite (NaClO₂) under mildly acidic conditions to convert aldehydes to carboxylic acids.[10] This reaction is exceptionally tolerant of other functional groups and is known for its high yields.[11] An essential component is a scavenger, such as 2-methyl-2-butene, to quench the hypochlorous acid (HOCl) byproduct, which can otherwise cause unwanted side reactions.[11]

This combined protocol provides a reliable and scalable route to the desired 5'-carboxylic acid.[12]

Detailed Experimental Protocol

Caption: Step-by-step workflow for the oxidation of the 5'-hydroxyl group.

Materials:

-

2',3'-O-Isopropylideneadenosine

-

Acetonitrile (MeCN)

-

Phosphate buffer (e.g., NaH₂PO₄/Na₂HPO₄, pH ~6.7)

-

TEMPO

-

2-methyl-2-butene

-

Sodium hypochlorite (NaOCl) solution (commercial bleach, titrated)

-

Sodium chlorite (NaClO₂)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl Acetate

-

Hydrochloric Acid (HCl, e.g., 1M)

Procedure:

-

Dissolve 2',3'-O-Isopropylideneadenosine (1 equivalent) in a mixture of acetonitrile and phosphate buffer (pH ~6.7).

-

Add TEMPO (catalytic, ~0.05 eq) and 2-methyl-2-butene (~4 eq) to the solution.

-

Cool the mixture to 0°C in an ice bath. Add an aqueous solution of NaOCl (~1.1 eq) dropwise, maintaining the temperature below 5°C.

-

Stir the reaction at 0°C for 1-2 hours. Monitor the formation of the intermediate aldehyde by TLC.

-

To the same reaction mixture, add an aqueous solution of NaClO₂ (~3 eq) dropwise at 0°C.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of Na₂SO₃ to destroy any residual oxidants.

-

Carefully acidify the aqueous solution to pH 3-4 with 1M HCl.

-

Extract the product into a suitable organic solvent, such as ethyl acetate.

-

Dry the combined organic layers, concentrate under reduced pressure, and purify the resulting solid, typically by recrystallization or flash chromatography, to yield the final product.

Product Characterization

Thorough characterization is essential to confirm the structure and purity of the final product. Key analytical techniques include NMR, Mass Spectrometry, and HPLC.[3]

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Disappearance of the 5'-CH₂ protons signals (around 3.6-3.7 ppm in the starting material) and the 5'-OH triplet.[13] Appearance of a new singlet for the H-4' proton, shifted downfield. The purine and ribose protons (H-8, H-2, H-1', etc.) should remain. |

| ¹³C NMR | Appearance of a new quaternary carbon signal in the carboxylic acid region (~170-175 ppm). |

| Mass Spec (ESI-) | Detection of the [M-H]⁻ ion at an m/z corresponding to the calculated molecular weight of 320.1. |

| HPLC | A single major peak on a reverse-phase C18 column, indicating high purity. The retention time will be different from the starting material.[3] |

Applications in Drug Discovery

The title compound is not merely a synthetic curiosity; it is a high-value building block for creating pharmacologically active molecules.[2] The 5'-carboxylic acid is a key anchor point for derivatization. For example, coupling with various amines via standard peptide coupling reagents (e.g., EDC, HATU) generates a library of 5'-carboxamides. This approach has been instrumental in the development of highly selective A3 adenosine receptor (A₃AR) agonists.[4][14] These agonists are under investigation for their potent anti-inflammatory and cardioprotective effects.[4]

Caption: Role of the title compound in the synthesis of A₃AR agonists.

Conclusion

The synthesis of this compound via a two-step protection-oxidation sequence represents an efficient and robust strategy for accessing a key intermediate in drug discovery. The protocols detailed herein are based on well-established, mild, and selective chemical transformations. By understanding the causality behind each step—from the strategic placement of the isopropylidene protecting group to the controlled, sequential oxidation of the 5'-hydroxyl—researchers can reliably produce this versatile compound. Its successful synthesis opens the door to the exploration of novel adenosine analogues, particularly A3 receptor agonists, with significant therapeutic potential.

References

-

Effect of temperature modulations on TEMPO-mediated regioselective oxidation of unprotected carbohydrates and nucleosides. (2018). Bioorganic & Medicinal Chemistry Letters, 28(16), 2759-2765. [Link]

-

Pinnick oxidation. (n.d.). In Wikipedia. Retrieved January 12, 2026. [Link]

-

Pinnick Oxidation: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 12, 2026. [Link]

-

Mechanistic investigations on Pinnick oxidation: a density functional theory study. (2020). RSC Advances, 10(10), 5945-5954. [Link]

-

(PDF) Mechanistic investigations on Pinnick oxidation: a density functional theory study. (2020). ResearchGate. [Link]

-

Novel Baeyer–Villiger Oxidation of Nucleosides Applied to the Large-Scale Synthesis of MeMOP: A Key Amidite in the GalXC Platform. (2022). Organic Process Research & Development, 26(4), 1146-1155. [Link]

-

The synthesis of a series of adenosine A3 receptor agonists. (2007). Organic & Biomolecular Chemistry, 5(21), 3537-3547. [Link]

-

Pinnick Oxidation. (2023, September 28). YouTube. [Link]

-

The synthesis of a series of adenosine A3 receptor agonists | Request PDF. (2007). ResearchGate. [Link]

-

2-Substituted (N)-Methanocarba A3 Adenosine Receptor Agonists: In Silico, In Vitro, and In Vivo Characterization. (2021). Journal of Medicinal Chemistry, 64(10), 6845-6866. [Link]

-

A highly efficient procedure for the oxidation of the 5'-position of adenosine analogues. (2004). ARKIVOC, 2004(5), 145-153. [Link]

-

SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. [Link]

-

TEMPO-Mediated Oxidations. (n.d.). Organic Chemistry Portal. [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000538). (n.d.). Human Metabolome Database. [Link]

-

Mediated Electrochemical Oxidation of Nucleosides to Their 5′-Carboxylic Acid Derivatives. (2022). Chemistry – A European Journal, 28(31), e202200713. [Link]

-

TEMPO‐mediated oxidation scheme. (2014). ResearchGate. [Link]

-

A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. (2012). The Journal of Organic Chemistry, 77(17), 7599-7609. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The synthesis of a series of adenosine A3 receptor agonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 8. Effect of temperature modulations on TEMPO-mediated regioselective oxidation of unprotected carbohydrates and nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 11. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 2-Substituted (N)-Methanocarba A3 Adenosine Receptor Agonists: In Silico, In Vitro, and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid: A Key Biochemical Intermediate

Abstract

This technical guide provides a comprehensive overview of 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid, a pivotal biochemical intermediate in nucleoside chemistry. We will delve into its synthesis, physicochemical properties, and key applications, with a particular focus on its role in enzymatic reactions and as a precursor for adenosine receptor agonists. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and field-proven insights to facilitate its effective use in research and development.

Introduction: The Strategic Importance of Protected Nucleosides

In the realm of medicinal chemistry and drug discovery, the modification of nucleosides is a cornerstone for the development of novel therapeutic agents, particularly in antiviral and anticancer research.[1][2] Adenosine and its analogs are of significant interest due to their diverse biological activities.[3] However, the selective modification of the adenosine molecule is challenging due to the presence of multiple reactive hydroxyl groups on the ribose sugar.

This is where protecting group chemistry becomes paramount. 2',3'-O-Isopropylideneadenosine, the precursor to our topic compound, is a classic example of a protected nucleoside.[1] The isopropylidene group strategically masks the cis-2' and 3'-hydroxyl groups of the ribose moiety, a crucial step that allows for regioselective modifications at the 5'-hydroxyl position and the purine base.[2][3] The subsequent oxidation of the 5'-hydroxyl group to a carboxylic acid yields this compound, a versatile intermediate for further chemical transformations.

This guide will provide a detailed exploration of the synthesis, characterization, and application of this important biochemical, empowering researchers to leverage its full potential in their scientific endeavors.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound and its precursor is essential for its effective application in synthesis and biochemical assays.[1]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Compound Name | This compound | |

| CAS Number | 19234-66-3 | [4][5] |

| Molecular Formula | C₁₃H₁₅N₅O₅ | [4][5] |

| Molecular Weight | 321.29 g/mol | [4][5] |

| Appearance | White to Off-White Solid | [5] |

| Storage | -20°C Freezer | [5] |

| Precursor Name | 2',3'-O-Isopropylideneadenosine | |

| CAS Number | 362-75-4 | [1][6][7] |

| Molecular Formula | C₁₃H₁₇N₅O₄ | [1][6] |

| Molecular Weight | 307.31 g/mol | [1][6] |

| Melting Point | 221-222 °C | [1][7] |

| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol | [1] |

Synthesis of this compound

The synthesis of the title compound is a two-step process that begins with the protection of adenosine, followed by the selective oxidation of the 5'-hydroxyl group.

Step 1: Synthesis of 2',3'-O-Isopropylideneadenosine

The protection of the 2' and 3' hydroxyl groups of adenosine is achieved by reacting it with an acetone equivalent, such as 2,2-dimethoxypropane, in the presence of an acid catalyst.[3] This reaction forms a five-membered ring, the isopropylidene acetal, which is stable under various reaction conditions but can be easily removed under mild acidic conditions.[3]

Reaction Scheme:

Caption: Chemical transformation of Adenosine to 2',3'-O-Isopropylideneadenosine.[3]

Experimental Protocol: Synthesis of 2',3'-O-Isopropylideneadenosine [3]

-

Materials: Adenosine, 2,2-dimethoxypropane, p-toluenesulfonic acid monohydrate (TsOH·H₂O), anhydrous acetone, sodium bicarbonate (NaHCO₃).

-

Procedure:

-

Suspend adenosine (1.0 eq) in anhydrous acetone in a clean, dry round-bottom flask.

-

Add 2,2-dimethoxypropane (1.2 eq) to the suspension.

-

Cool the mixture to 0°C using an ice bath.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 eq) to the stirred suspension.

-

Allow the reaction mixture to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed (typically 1-12 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to obtain pure 2',3'-O-Isopropylideneadenosine.

-

Step 2: Oxidation to this compound

The oxidation of the 5'-hydroxyl group of nucleosides, particularly adenosine derivatives, can be challenging.[8] However, several methods have been developed to achieve this transformation efficiently. While various oxidizing agents can be used, such as ruthenium tetraoxide or electrochemical methods, the use of Dess-Martin periodinane offers a mild and effective option.[8][9]

Experimental Protocol: Oxidation of 2',3'-O-Isopropylideneadenosine (Adapted from similar nucleoside oxidations[8])

-

Materials: 2',3'-O-Isopropylideneadenosine, Dess-Martin periodinane, dry dichloromethane (CH₂Cl₂), sodium thiosulfate (Na₂S₂O₃), saturated sodium bicarbonate solution, ethyl acetate.

-

Procedure:

-

Dissolve 2',3'-O-Isopropylideneadenosine (1.0 eq) in dry CH₂Cl₂ and cool to 0°C in an ice bath.

-

Add Dess-Martin periodinane (1.5 eq) in one portion and stir the reaction at 0°C for 1 hour.

-

Quench the reaction at 0°C by adding a solution of Na₂S₂O₃ and saturated NaHCO₃. Stir for 10 minutes to destroy any unreacted periodinane.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, to yield this compound.

-

Caption: Overall synthetic workflow for this compound.

Biochemical Applications

This compound is a valuable tool in biochemical research, primarily serving as a substrate for enzymes in the purine metabolism pathway and as a precursor for the synthesis of adenosine receptor agonists.

Enzymatic Deamination

This compound is a known substrate for adenosine deaminase (ADA) and adenylate deaminase (AMPDA), which catalyze its conversion to the corresponding inosine derivative.[10][11] This enzymatic reaction is instrumental in the chemoenzymatic synthesis of inosine derivatives, which are valuable intermediates in drug discovery.[10] The rate of this enzymatic reaction is influenced by the pH, which affects the ionization state of the carboxylic acid substrate.[11]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scbt.com [scbt.com]

- 5. 2’,3’-Isopropylidene Adenosine-5’-carboxylic Acid_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 6. 2',3'-Isopropylideneadenosine | C13H17N5O4 | CID 67762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2′,3′-O-Isopropylidenadenosin 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Deamination of 2',3'-O-isopropylideneadenosine-5'- carboxylic acid catalyzed by adenosine deaminase (ADA) and adenylate deaminase (AMPDA): influence of substrate ionization on the activity of the enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

role of 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid in nucleoside synthesis

An In-depth Technical Guide to the Role of 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid in Nucleoside Synthesis

Authored by: A Senior Application Scientist

Abstract

In the landscape of medicinal chemistry and drug development, the strategic modification of nucleosides is a cornerstone for creating novel therapeutic agents. 2',3'-O-Isopropylideneadenosine and its derivative, this compound, are pivotal intermediates that enable precise and regioselective modifications of the adenosine scaffold. This guide provides a comprehensive exploration of the synthesis, key reactions, and applications of this compound. By leveraging the isopropylidene protecting group, researchers can selectively functionalize the 5'-position of the ribose moiety, a critical step in the development of antiviral, anticancer, and receptor-modulating compounds. This document offers detailed experimental protocols, mechanistic insights, and visual workflows to support both fundamental research and advanced drug discovery programs.

The Strategic Importance of Protected Nucleosides

Adenosine, a fundamental component of nucleic acids and a key signaling molecule, serves as a template for a vast array of therapeutic analogs. However, the presence of multiple hydroxyl groups on its ribose sugar (2', 3', and 5') presents a significant challenge for selective chemical modification. To overcome this, protecting group chemistry is employed.

2',3'-O-Isopropylideneadenosine is a protected derivative where the cis-2' and 3'-hydroxyl groups are masked by an isopropylidene acetal.[1][2] This strategic protection achieves two primary objectives:

-

Directs Reactivity: It renders the 5'-hydroxyl group as the primary site for chemical modification.[2][3]

-

Enables Versatility: It serves as a stable intermediate that can be carried through multiple synthetic steps before the protecting group is removed under mild acidic conditions to yield the final product.[4][5]

The subsequent oxidation of the 5'-hydroxyl group to a carboxylic acid yields this compound, a versatile building block for a variety of crucial modifications, particularly amide bond formation.[6][7]

Synthesis of the Precursor: 2',3'-O-Isopropylideneadenosine

The journey begins with the selective protection of adenosine. The most common and efficient method involves an acid-catalyzed reaction with 2,2-dimethoxypropane in an anhydrous solvent like acetone.[1][4] The p-toluenesulfonic acid (p-TsOH) serves as a catalyst to facilitate the formation of the isopropylidene acetal.

Experimental Protocol: Synthesis of 2',3'-O-Isopropylideneadenosine

Objective: To selectively protect the 2' and 3'-hydroxyl groups of adenosine.[1]

Materials:

-

Adenosine

-

Anhydrous Acetone

-

2,2-Dimethoxypropane[4]

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)[4]

-

Saturated Sodium Bicarbonate (NaHCO₃) solution[1]

-

Anhydrous Sodium Sulfate (Na₂SO₄)[8]

-

Silica Gel for column chromatography[4]

Procedure:

-

Suspend adenosine (1 equivalent) in anhydrous acetone in a round-bottom flask.[1]

-

Add 2,2-dimethoxypropane (3-5 equivalents) to the suspension.[1]

-

Add a catalytic amount of p-TsOH·H₂O (0.05-0.1 equivalents).[1]

-

Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours, often indicated by the formation of a clear solution.[4][8]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the adenosine is consumed, quench the reaction by adding solid sodium bicarbonate to neutralize the acid catalyst and stir for 15-20 minutes.[1]

-

Filter the mixture to remove solids and evaporate the filtrate under reduced pressure.[1]

-

Purify the crude product by recrystallization from methanol or by silica gel column chromatography to yield pure 2',3'-O-Isopropylideneadenosine as a white crystalline solid.[1][4]

Caption: A standard workflow for the synthesis of 2',3'-O-Isopropylideneadenosine.

Oxidation to this compound

With the 2' and 3' positions protected, the primary 5'-hydroxyl group of 2',3'-O-Isopropylideneadenosine can be selectively oxidized to a carboxylic acid. This transformation is a critical step, converting the nucleoside into a substrate suitable for amide coupling and other carboxylate chemistries. Various oxidation methods can be employed, including those using ruthenium tetraoxide or mediated electrochemical oxidation.[7]

Experimental Protocol: Oxidation of 5'-Hydroxyl Group

Objective: To oxidize the 5'-hydroxyl of 2',3'-O-Isopropylideneadenosine to a carboxylic acid.

Materials:

-

2',3'-O-Isopropylideneadenosine

-

Ruthenium(IV) oxide (RuO₂) / Barium titanate (BaTi₄O₉) composite (catalyst) or similar oxidant system[9]

-

Sodium periodate (NaIO₄)[9]

-

Ethyl acetate (EtOAc) - Water (H₂O) solvent system

-

Standard work-up and purification reagents

Procedure:

-

Dissolve 2',3'-O-Isopropylideneadenosine in a mixture of Ethyl Acetate and Water.

-

Add a catalytic amount of the RuO₂/BaTi₄O₉ composite material.

-

Add Sodium Periodate (NaIO₄) as the co-oxidant.

-

Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, perform an appropriate aqueous work-up to quench the reaction and remove the catalyst.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude carboxylic acid product, often by recrystallization or chromatography.

Caption: General workflow for the oxidation of the 5'-hydroxyl group.

Key Applications in Nucleoside Synthesis

This compound is a versatile intermediate primarily used in two key types of reactions: amide bond formation and enzymatic transformations.

Amide Bond Formation: Crafting Receptor Agonists

The carboxylic acid moiety is readily activated for amide coupling with a wide range of primary and secondary amines. This reaction is instrumental in synthesizing libraries of N-substituted adenosine-5'-uronamides.[6] These compounds are of significant interest as they often exhibit high potency and selectivity for adenosine receptors, particularly the A₃ subtype, which is a therapeutic target for inflammation and immune response regulation.[10][11][12]

Common coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) are used, often in combination with additives like 1-hydroxybenzotriazole (HOBt) and a base like N,N-Diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (DMAP) to facilitate the reaction.[6][13]

Experimental Protocol: Synthesis of an Adenosine-5'-uronamide

Objective: To synthesize a 5'-N-ethyluronamide derivative via amide coupling.

Materials:

-

This compound

-

Ethylamine[14]

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[6]

-

1-Hydroxybenzotriazole (HOBt) (catalytic)[13]

-

N,N-Diisopropylethylamine (DIPEA)[13]

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[14][15]

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM.

-

Add EDC (1.1 equivalents), a catalytic amount of HOBt, and DIPEA (2 equivalents).

-

Stir the mixture at 0 °C for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine (e.g., a solution of ethylamine, 1.2 equivalents) dropwise to the reaction mixture.[14]

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by TLC.[14]

-

Quench the reaction with water and perform a standard aqueous work-up.

-

Extract the product with DCM, wash with brine, and dry the organic layer over anhydrous Na₂SO₄.[14]

-

Concentrate the solvent and purify the crude product by silica gel chromatography to yield the desired 5'-amide derivative.

| Amine Substituent | Receptor Selectivity Impact | Reference |

| N-methyl | Favors A₃ Selectivity | [12] |

| N-ethyl | Favors A₃ Selectivity | [12] |

| Unsubstituted (-NH₂) | Moderate A₃ Selectivity | [12] |

| N-cyclopropyl | Lower A₃ Selectivity | [12] |

Enzymatic Transformations: Biocatalytic Precision

The protected nucleoside carboxylic acid can also serve as a substrate for enzymatic reactions. Adenosine deaminase (ADA) and adenylate deaminase (AMPDA) are enzymes that catalyze the hydrolytic deamination of adenosine derivatives to their corresponding inosine forms.[16][17] These enzymatic routes are highly attractive as they offer high selectivity and occur under mild reaction conditions compared to traditional chemical methods.[16]

Studies have shown that the ionization state of the carboxylic acid substrate, influenced by the reaction pH, can significantly affect the rate of these enzymatic conversions.[18]

Experimental Protocol: Enzymatic Deamination

Objective: To convert 2',3'-O-isopropylideneadenosine-5'-carboxylic acid to its inosine derivative using Adenosine Deaminase (ADA).[16]

Materials:

-

2',3'-O-Isopropylideneadenosine-5'-carboxylic Acid

-

Adenosine Deaminase (ADA) (e.g., from calf intestine)

-

Phosphate buffer (e.g., pH 7.4)[16]

-

Analytical HPLC for reaction monitoring

Procedure:

-

Prepare a stock solution of the carboxylic acid substrate in the phosphate buffer.[16]

-

In a reaction vessel, equilibrate the substrate solution to the desired temperature (e.g., 37 °C).

-

Prepare a fresh solution of ADA in the same buffer immediately before use.

-

Initiate the reaction by adding the ADA solution to the substrate.[16]

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them via HPLC to measure substrate consumption and product formation.[16]

-

Once the reaction reaches the desired conversion, terminate it (e.g., by heat inactivation or addition of a denaturant).

-

Purify the resulting inosine derivative using standard chromatographic techniques.

| Enzyme | Substrate | pH | Conversion (%) | Reference |

| ADA | 2',3'-O-isopropylideneadenosine-5'-carboxylic acid | 7.4 | Quantitative | [16] |

| ADA | 2',3'-O-isopropylideneadenosine-5'-carboxylic acid | 7.5 | Quantitative | [16] |

The Final Step: Deprotection

The final step in the synthesis of the target nucleoside analog is the removal of the 2',3'-O-isopropylidene protecting group. This is reliably achieved under mild acidic conditions, which cleave the acetal without affecting other functional groups on the molecule.[5][19]

Experimental Protocol: Acid-Catalyzed Deprotection

Objective: To remove the isopropylidene group to yield the final modified nucleoside.

Materials:

-

5'-Modified-2',3'-O-isopropylideneadenosine derivative

-

Aqueous acidic solution (e.g., 80% acetic acid or 8% H₂SO₄)[19][20]

Procedure:

-

Dissolve or suspend the protected nucleoside in the aqueous acidic solution.[19]

-

Heat the reaction mixture (e.g., to 60-75 °C) with stirring.[19]

-

Monitor the deprotection by TLC until the starting material is fully consumed.

-

Upon completion, neutralize the acid (e.g., with NaHCO₃) and concentrate the reaction medium to dryness.[19][20]

-

The resulting crude product can be purified by recrystallization or chromatography.

Caption: General synthetic pathway from adenosine to a final modified analog.

Conclusion

This compound stands out as a remarkably versatile and indispensable intermediate in modern nucleoside chemistry. Its utility stems from the robust isopropylidene protecting group, which effectively isolates the 5'-position for selective and diverse chemical transformations. From the synthesis of potent adenosine receptor agonists via amide coupling to the chemoenzymatic preparation of inosine derivatives, this building block provides a reliable and efficient pathway to novel nucleoside analogs. The protocols and workflows detailed in this guide underscore its central role in empowering researchers and drug development professionals to explore new chemical space and accelerate the discovery of next-generation therapeutics.

References

- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Enzymatic Reactions Involving 2',3'-O-Isopropylideneadenosine. Benchchem.

- BenchChem Technical Support Team. (2025). An In-depth Technical Guide to 2',3'-O-Isopropylideneadenosine (CAS 362-75-4). Benchchem.

- BenchChem Technical Support Team. (2025).

- Various Authors. (n.d.). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. PubMed Central.

- Various Authors. (2025). Deprotection of di-O-isopropylidene isocarbonucleosides.

- Santa Cruz Biotechnology. (n.d.). This compound. SCBT.

- BenchChem Technical Support Team. (2025). 2',3'-O-Isopropylideneadenosine as a Key Intermediate in the Synthesis of Cyclic AMP Analogs. Benchchem.

- Ciuffreda, P., et al. (n.d.). 2',3'-Isopropylidene Group, A Molecular Scaffold to Study the Activity of Adenosine and Adenylate Deaminase on Adenosine Analogues Modified in the Ribose Moiety. Taylor & Francis Online.

- Harper, P. J., & Hampton, A. (n.d.). Conversion of 2',3'-O-isopropylideneadenosine into the 5',5'-di-C-methyl derivative.

- ChemicalBook. (n.d.). 5'-EthylcarboxaMido-2',3'-isopropylidene Adenosine synthesis.

- BenchChem Technical Support Team. (2025). A Technical Guide to 2',3'-O-Isopropylideneadenosine: A Key Intermediate in Nucleoside Analogue Synthesis. Benchchem.

- BenchChem Technical Support Team. (2025). A Technical Guide to 2',3'-O-Isopropylideneadenosine for Researchers and Drug Development Professionals. Benchchem.

- Ciuffreda, P., et al. (2007). Deamination of 2',3'-O-isopropylideneadenosine-5'- carboxylic acid catalyzed by adenosine deaminase (ADA) and adenylate deaminase (AMPDA): influence of substrate ionization on the activity of the enzymes. PubMed.

- Various Authors. (n.d.). Synthesis and Biological Evaluation of 5′-Deoxy-adenosine Derivatives as A3 Adenosine Receptor Ligands. PMC - NIH.

- BenchChem Technical Support Team. (2025). Application Notes and Protocols: 2',3'-O-Isopropylideneadenosine in Chemical Synthesis. Benchchem.

- Various Authors. (n.d.). Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists. PubMed Central.

- Various Authors. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.

- Various Authors. (n.d.). Deprotection of isopropylidene protected diols. ChemSpider Synthetic Pages.

- Fisher Scientific. (n.d.). Amide Synthesis.

- Organic Chemistry Portal. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Carboxylic acid synthesis by oxidation of alkenes [organic-chemistry.org]

- 10. scbt.com [scbt.com]

- 11. Synthesis and Biological Evaluation of 5′-Deoxy-adenosine Derivatives as A3 Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5'-EthylcarboxaMido-2',3'-isopropylidene Adenosine synthesis - chemicalbook [chemicalbook.com]

- 15. Amide Synthesis [fishersci.co.uk]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Deamination of 2',3'-O-isopropylideneadenosine-5'- carboxylic acid catalyzed by adenosine deaminase (ADA) and adenylate deaminase (AMPDA): influence of substrate ionization on the activity of the enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-Depth Technical Guide to the Isopropylidene Protecting Group in Nucleoside Chemistry

Introduction: The Imperative for Regioselective Control in Nucleoside Synthesis

In the intricate field of drug development and nucleic acid chemistry, nucleosides serve as fundamental building blocks for a vast array of therapeutic agents and biological probes.[1] These molecules, composed of a nucleobase linked to a ribose or deoxyribose sugar, are polyfunctional by nature. The ribose moiety alone presents three hydroxyl groups (2', 3', and 5') with similar reactivity, posing a significant challenge for synthetic chemists. To achieve desired molecular transformations, one must selectively manipulate a single functional group while leaving others untouched. This necessity for chemoselectivity is the cornerstone of protecting group chemistry.[2][3]

A protecting group is a molecular entity that is temporarily introduced to mask a specific functional group, rendering it inert to the conditions of a subsequent reaction.[2] An ideal protecting group strategy involves three key stages: efficient and selective introduction, stability during intermediate transformations, and clean, high-yielding removal under conditions that do not compromise the integrity of the target molecule.[4] In ribonucleoside chemistry, the ability to differentiate between the 2', 3', and 5'-hydroxyls is paramount. The isopropylidene group, a cyclic ketal also known as an acetonide, has emerged as a workhorse for the simultaneous protection of the 2' and 3'-hydroxyls, leveraging their unique cis-diol stereochemistry.[5][6] This guide provides a comprehensive overview of the theory, application, and practical methodology behind the use of the isopropylidene protecting group in nucleoside chemistry.

The Isopropylidene Ketal: A Tailor-Made Shield for cis-Diols

The isopropylidene group is formed by reacting a diol with acetone or an acetone equivalent under acidic conditions.[5] In the context of ribonucleosides, the 2' and 3'-hydroxyl groups are positioned on the same face of the furanose ring (a cis configuration). This spatial proximity allows them to be readily "capped" by a single molecule of acetone to form a rigid, five-membered 1,3-dioxolane ring. This transformation effectively blocks the reactivity of these two hydroxyls, leaving the primary 5'-hydroxyl group exposed and available for regioselective modification.[1][7]

This strategy is foundational for countless synthetic routes, including the preparation of nucleoside analogs for antiviral or anticancer therapies and the synthesis of building blocks for RNA oligonucleotides.[7] The resulting 2',3'-O-isopropylidene nucleoside is stable under neutral and basic conditions but can be easily removed with mild aqueous acid, providing a robust yet reversible means of protection.[7][8]

Mechanism of Isopropylidene Ketal Formation

The formation of the isopropylidene ketal is an acid-catalyzed process governed by reversible equilibrium steps. To ensure a high yield of the protected product, the equilibrium must be driven forward, typically by removing the water byproduct.

A common and highly effective reagent for this purpose is 2,2-dimethoxypropane (DMP).[8][9] DMP serves a dual role: it acts as the acetone source and as a water scavenger.[8][10] The reaction with water produces methanol and acetone, effectively preventing the reverse hydrolysis reaction.[8]

The mechanism proceeds as follows:

-

Catalyst Activation: A protic acid catalyst, such as p-toluenesulfonic acid (p-TsOH), protonates one of the methoxy groups of DMP, making it a good leaving group.

-

Formation of Oxocarbenium Ion: Loss of methanol generates a highly reactive, resonance-stabilized oxocarbenium ion.

-

Nucleophilic Attack: The 2'-hydroxyl group of the nucleoside attacks the electrophilic carbon of the oxocarbenium ion.

-

Hemiketal Formation: Subsequent loss of a proton and attack by the 3'-hydroxyl group, followed by the elimination of a second molecule of methanol, closes the five-membered ring to yield the final 2',3'-O-isopropylidene ketal.

Caption: Acid-catalyzed formation of a 2',3'-O-isopropylidene nucleoside using DMP.

Experimental Protocol: Synthesis of 2',3'-O-Isopropylideneadenosine

This protocol provides a reliable and scalable method for the protection of adenosine, a key intermediate in medicinal chemistry.[1][7]

Materials and Equipment:

-

Adenosine

-

Anhydrous Acetone

-

2,2-Dimethoxypropane (DMP)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

-

Thin-layer chromatography (TLC) plates and silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add adenosine (1.0 equivalent).

-

Solvent and Reagent Addition: Suspend the adenosine in anhydrous acetone. Add 2,2-dimethoxypropane (3-5 equivalents) to the suspension with stirring.[1]

-

Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Add a catalytic amount of p-TsOH·H₂O (e.g., 0.2 equivalents) to the stirred suspension.[7]

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir. Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Quenching: Once the reaction is complete, neutralize the acid catalyst by adding saturated NaHCO₃ solution until effervescence ceases.

-

Work-up: Filter the mixture to remove any solids and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography or recrystallization to afford the pure 2',3'-O-Isopropylideneadenosine as a white crystalline powder.[1][7]

Quantitative Data & Reaction Parameters

The efficiency of isopropylidene protection can be influenced by the choice of nucleoside, catalyst, and reaction conditions. The use of DMP is generally preferred for its role as a water scavenger, leading to high yields.

| Substrate | Reagents | Catalyst | Solvent | Conditions | Yield | Reference |

| Uridine | 2,2-Dimethoxypropane | Acid Catalyst | DMF | - | 72% | |

| Adenosine | Acetone, 2,2-Dimethoxypropane | p-TsOH·H₂O | Acetone | 0°C to RT | High | [1][7] |

| Various Diols | 2,2-Dimethoxypropane | Iodine (cat.) | DMP | RT | 60-80% | [11] |

Mechanism of Deprotection: Releasing the Diol

The removal of the isopropylidene group is achieved by acid-catalyzed hydrolysis, effectively the reverse of the protection reaction.[5][12] The stability of the ketal is pH-dependent, and it is readily cleaved under mild aqueous acidic conditions.[12]

The mechanism involves:

-

Protonation: An acid catalyst protonates one of the ketal oxygen atoms, weakening the C-O bond.

-

Ring Opening: The C-O bond cleaves, and the ring opens to form a resonance-stabilized carboxonium ion intermediate. This is often the rate-determining step.[12]

-

Hydration: A water molecule attacks the electrophilic carbocation.

-

Product Release: Subsequent proton transfers lead to the elimination of acetone and the regeneration of the free 2',3'-diol.

Caption: Hydrolysis of the isopropylidene ketal to regenerate the parent diol.

Experimental Protocol: Deprotection of 2',3'-O-Isopropylidene Nucleosides

A variety of mild acidic conditions can be employed for deprotection, with the choice often depending on the sensitivity of other functional groups in the molecule.

Materials and Equipment:

-

2',3'-O-Isopropylidene Nucleoside

-

Acetic Acid (AcOH) or Formic Acid

-

Water (H₂O)

-

Solvent (e.g., Methanol, Dioxane, or 1,2-Dimethoxyethane (DME))[8][13]

-

Round-bottom flask, magnetic stirrer, heating mantle

-

TLC plates, rotary evaporator

Procedure:

-

Reaction Setup: Dissolve the 2',3'-O-isopropylidene nucleoside (1.0 equivalent) in a suitable solvent mixture, such as aqueous acetic acid or a mixture of AcOH/H₂O/DME.[13] A typical ratio might be 80% acetic acid in water.

-

Reaction: Stir the solution at room temperature or with gentle heating (e.g., 40-60 °C) as needed.

-

Monitoring: Follow the disappearance of the starting material by TLC.

-

Work-up: Upon completion, remove the solvent and acid under reduced pressure. Co-evaporation with water or toluene may be necessary to remove residual acid.

-

Purification: The resulting crude diol can be purified by standard methods such as column chromatography or recrystallization if necessary.

Advantages, Limitations, and Strategic Applications

The strategic value of the isopropylidene group lies in its ability to enable a wide range of subsequent chemical transformations.

Advantages:

-

High Regioselectivity: Reliably protects the cis-oriented 2' and 3'-hydroxyls.

-

Ease of Introduction: Formation is typically high-yielding under mild conditions.[9]

-

Robust Stability: Stable to a wide variety of non-acidic reagents, including bases, reducing agents, and many oxidizing agents.[8]

-

Facile Removal: Cleaved under mild acidic conditions that are orthogonal to many other protecting groups.[7]

Limitations:

-

Acid Lability: The primary limitation is its instability in acidic environments, which restricts the scope of subsequent reactions that can be performed while the group is in place.[14]

Key Applications:

-

5'-OH Modification: The primary application is to enable selective reactions at the 5'-hydroxyl position, such as phosphorylation, acylation, or etherification.[1][7]

-

Nucleobase Modification: With the sugar hydroxyls blocked, reactions can be directed to the nucleobase itself.

-

Synthesis of Nucleoside Analogs: It is a critical tool in the synthesis of modified nucleosides for antiviral and anticancer drug discovery programs.[1]

Conclusion

The 2',3'-O-isopropylidene group is an indispensable tool in the synthetic chemist's arsenal for nucleoside and nucleotide research. Its straightforward and regioselective installation, robust stability under a range of conditions, and mild, predictable cleavage make it a nearly ideal protecting group. By enabling precise control over the reactivity of the ribose moiety, the isopropylidene ketal has unlocked synthetic pathways to novel therapeutic agents and complex nucleic acid structures, cementing its role as a cornerstone of modern bioorganic and medicinal chemistry.

References

- Vertex AI Search. (n.d.). 2,2-DIMETHOXYPROPANE.

- ChemicalBook. (2019, August 20). Introduction of 2,2-Dimethoxypropane.

- BenchChem. (2025). A Comparative Guide to Diol Protection: 2,2-Dimethoxybutane vs. 2,2-Dimethoxypropane.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2',3'-O-Isopropylideneadenosine from Adenosine.

- Dr. Babasaheb Ambedkar Marathwada University. (n.d.). Acetonide protection of diols using iodine and dimethoxypropane.

- Pichon, M., et al. (n.d.). 2',3'-protected nucleotides as building blocks for enzymatic de novo RNA synthesis. ChemRxiv.

- ResearchGate. (2015, December 16). What is the simplest method for acetonide protection of L-tartaric acid without using of any azeotropic distillation setup?.

- BenchChem. (2025). Application Notes and Protocols for the Deprotection of Isopropylidene Groups.

- Sigma-Aldrich. (n.d.). 2′,3′-O-Isopropylideneuridine.

- BenchChem. (2025). Application Notes and Protocols: 2',3'-O-Isopropylideneadenosine in Chemical Synthesis.

- Ding, X.-G., et al. (2024). A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals. Carbohydrate Research, 541, 109167.

- Wikipedia. (n.d.). Acetonide.

- Kocienski, P. J. (n.d.). Chapter 3 Diol Protecting Groups.

- ResearchGate. (n.d.). Protective Groups In Organic Synthesis.

- Wikipedia. (n.d.). Protecting group.

- Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis.

- Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.

- Deep Blue Repositories. (2018, February 2). Protection of 2′-Hydroxy Functions of Ribonucleosides.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. media.neliti.com [media.neliti.com]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. Acetonide - Wikipedia [en.wikipedia.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Introduction of 2,2-Dimethoxypropane_Chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. online.bamu.ac.in [online.bamu.ac.in]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2',3'-O-Isopropylideneadenosine-5'-carboxylic Acid (CAS 19234-66-3): A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Protected Nucleoside

In the landscape of medicinal chemistry and drug development, the strategic modification of nucleosides remains a cornerstone for the discovery of novel therapeutic agents. Within this field, 2',3'-O-Isopropylideneadenosine-5'-carboxylic acid (CAS 19234-66-3) emerges as a pivotal intermediate, particularly in the synthesis of potent and selective adenosine A3 receptor (A3AR) agonists. The intrinsic value of this compound lies in the clever use of a protecting group strategy. The isopropylidene group shields the reactive 2' and 3'-hydroxyl groups of the ribose moiety, thereby directing synthetic modifications to the 5'-position. This regioselectivity is paramount for the construction of complex nucleoside analogs with tailored pharmacological profiles, including antiviral and anticancer agents. This technical guide provides a comprehensive exploration of the properties, synthesis, and applications of 2',3'-O-Isopropylideneadenosine-5'-carboxylic acid, offering field-proven insights and detailed methodologies for researchers in the field.

Physicochemical Properties: A Foundation for Synthetic Application

A thorough understanding of the physicochemical properties of 2',3'-O-Isopropylideneadenosine-5'-carboxylic acid is essential for its effective handling, characterization, and application in synthetic workflows.

| Property | Value | Reference(s) |

| CAS Number | 19234-66-3 | [1] |

| Molecular Formula | C₁₃H₁₅N₅O₅ | [1] |

| Molecular Weight | 321.29 g/mol | [1] |